molecular formula C9H5F5O3 B2794762 4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid CAS No. 2248380-74-5

4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid

Cat. No.: B2794762
CAS No.: 2248380-74-5
M. Wt: 256.128
InChI Key: OVNBKUFIHWTAIK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound. It is characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a benzoic acid core. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability, lipophilicity, and bioavailability, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the introduction of the trifluoromethoxy group via nucleophilic substitution reactions, followed by the introduction of the difluoromethyl group through radical or nucleophilic difluoromethylation reactions. The final step often involves the oxidation of the intermediate to form the benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved bioavailability and metabolic stability.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the difluoromethyl group.

    4-(Difluoromethoxy)benzoic acid: Similar but contains a difluoromethoxy group instead of trifluoromethoxy.

    2-(Trifluoromethoxy)benzoic acid: Similar but with the trifluoromethoxy group in a different position.

Uniqueness

4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both difluoromethyl and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(difluoromethyl)-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-7(11)4-1-2-5(8(15)16)6(3-4)17-9(12,13)14/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNBKUFIHWTAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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